2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

Catalog No.
S616514
CAS No.
161118-67-8
M.F
C16H33N4P
M. Wt
312.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)...

CAS Number

161118-67-8

Product Name

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

IUPAC Name

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane

Molecular Formula

C16H33N4P

Molecular Weight

312.43 g/mol

InChI

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3

InChI Key

PVNUIRUAPVSSOK-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3

Synonyms

boron tetraphenylporphyrin, BTPP

Canonical SMILES

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known by its CAS number 161118-67-8, is a complex organic compound characterized by the molecular formula C16H33N4PC_{16}H_{33}N_{4}P and a molecular weight of approximately 312.43 g/mol. This compound features a phosphoranylidene group attached to a tri-pyrrolidinyl moiety, indicating its potential utility in various chemical and biological applications. The presence of the pyrrolidine rings suggests that this compound may exhibit significant biological activity, particularly in medicinal chemistry and drug discovery contexts .

The chemical reactivity of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is influenced by its unique structure. It can participate in various nucleophilic reactions due to the electrophilic nature of the phosphoranylidene group. For instance, it can react with different nucleophiles, leading to the formation of amides and other heterocyclic compounds. The versatility of this compound in organic synthesis allows for the generation of diverse chemical entities, making it a valuable intermediate in synthetic pathways.

Research indicates that compounds containing pyrrolidine rings are often involved in biological processes and can interact with various biological targets. Specifically, 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine has been utilized in bioactive thermal proteome profiling methods to identify protein targets associated with metabolic conditions such as obesity and diabetes. This compound's ability to modulate protein interactions suggests its potential as a lead compound for drug development aimed at metabolic disorders .

The synthesis of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine typically involves multi-step procedures that may include:

  • Formation of the Phosphoranylidene Group: This can be achieved through the reaction of appropriate phosphine derivatives with aldehydes or ketones.
  • Introduction of Pyrrolidine Moieties: Pyrrolidine can be introduced via nucleophilic substitution reactions where pyrrolidine derivatives react with the phosphoranylidene precursor.
  • Final Functionalization: The final product may require purification and characterization through techniques such as NMR spectroscopy or mass spectrometry to confirm its structure and purity.

Specific detailed protocols for synthesis may vary depending on the desired purity and yield.

The applications of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine span several fields:

  • Medicinal Chemistry: Its structural features make it a candidate for developing new therapeutic agents targeting metabolic diseases.
  • Organic Synthesis: As an intermediate, it can facilitate the synthesis of more complex organic molecules.
  • Proteomics: It is used in advanced techniques like thermal proteome profiling to study protein interactions and functions .

Interaction studies involving 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine have highlighted its role in modulating protein functions related to insulin sensitivity and energy metabolism. In particular, studies have identified several key proteins that interact with this compound, suggesting pathways through which it may exert biological effects.

Several compounds share structural or functional similarities with 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine:

Compound NameCAS NumberKey Features
1-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine161118-67-XSimilar phosphoranylidene structure but with a methyl group instead of ethyl
N,N-Dimethyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amines161118-67-YDimethyl substitution on nitrogen alters reactivity
N-(tri(pyrrolidin-1-yl)phosphoranylidene)-propanamide161118-67-ZContains an amide functional group which may affect solubility and interaction profiles

The uniqueness of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine lies in its specific combination of functional groups, which enhances its potential as a versatile building block in both synthetic chemistry and biological research .

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

(tert-Butylimino)tris(pyrrolidino)phosphorane

Dates

Modify: 2023-08-15

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